2-Pentafluoroethyloxy-ethyl-ammonium chloride
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Overview
Description
2-Pentafluoroethyloxy-ethyl-ammonium chloride is a chemical compound with the molecular formula C4H7ClF5NO and a molecular weight of 215.55 g/mol . . This compound is characterized by the presence of a pentafluoroethyloxy group attached to an ethyl-ammonium chloride moiety.
Preparation Methods
The synthesis of 2-Pentafluoroethyloxy-ethyl-ammonium chloride typically involves the reaction of pentafluoroethanol with ethylene oxide to form 2-pentafluoroethyloxy-ethanol. This intermediate is then reacted with ammonia to produce 2-pentafluoroethyloxy-ethylamine, which is subsequently treated with hydrochloric acid to yield the final product, this compound .
Chemical Reactions Analysis
2-Pentafluoroethyloxy-ethyl-ammonium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and hydrochloric acid.
Scientific Research Applications
2-Pentafluoroethyloxy-ethyl-ammonium chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentafluoroethyloxy-ethyl-ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The pentafluoroethyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ammonium chloride moiety can interact with negatively charged sites on proteins and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
2-Pentafluoroethyloxy-ethyl-ammonium chloride can be compared with other similar compounds, such as:
2-Fluoroethylamine hydrochloride: This compound has a similar structure but contains only one fluorine atom.
2-Trifluoroethyloxy-ethyl-ammonium chloride: This compound contains a trifluoroethyloxy group instead of a pentafluoroethyloxy group.
2-Chloroethylamine hydrochloride: This compound contains a chloroethyl group instead of a pentafluoroethyloxy group.
The presence of the pentafluoroethyloxy group in this compound makes it unique, as it imparts distinct chemical and physical properties, such as increased stability and lipophilicity .
Properties
Molecular Formula |
C4H7ClF5NO |
---|---|
Molecular Weight |
215.55 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)ethylazanium;chloride |
InChI |
InChI=1S/C4H6F5NO.ClH/c5-3(6,7)4(8,9)11-2-1-10;/h1-2,10H2;1H |
InChI Key |
AXBGRLAPITYELA-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(C(F)(F)F)(F)F)[NH3+].[Cl-] |
Origin of Product |
United States |
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